5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles. . The presence of the triazole ring, along with the phenyl and chloro-phenylamino groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of appropriate precursors. For 5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol, one common method involves the reaction of 3-amino-1,2,4-triazole with substituted benzaldehydes under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function . Additionally, the chloro-phenylamino group can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Differ in the position of nitrogen atoms in the ring and exhibit different biological activities.
1,3,4-Triazoles: Another isomeric form with distinct chemical properties and applications.
Uniqueness
5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the chloro-phenylamino group, which enhances its biological activity and allows for specific interactions with molecular targets . This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
482638-09-5 |
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Molecular Formula |
C15H13ClN4S |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
3-[(3-chloroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13ClN4S/c16-11-5-4-6-12(9-11)17-10-14-18-19-15(21)20(14)13-7-2-1-3-8-13/h1-9,17H,10H2,(H,19,21) |
InChI Key |
QOKWUKPVAAEMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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